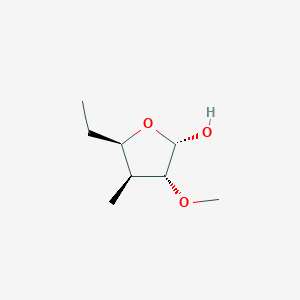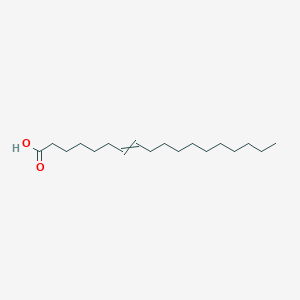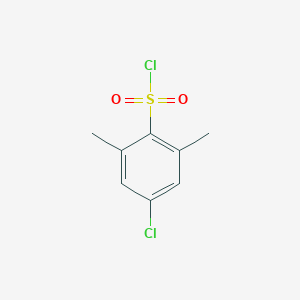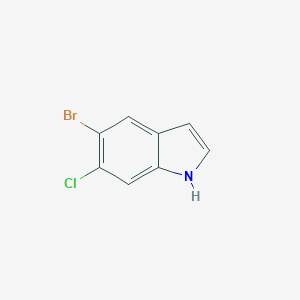
4'-Trifluoromethyl-biphenyl-3-carboxylic acid
Descripción general
Descripción
4’-Trifluoromethyl-biphenyl-3-carboxylic acid is a chemical compound with the empirical formula C14H9F3O2 . It is a solid substance and has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .
Molecular Structure Analysis
The molecular weight of 4’-Trifluoromethyl-biphenyl-3-carboxylic acid is 266.22 . The SMILES string representation of its structure isOC(C1=CC(C2=CC=C(C(F)(F)F)C=C2)=CC=C1)=O . Physical And Chemical Properties Analysis
4’-Trifluoromethyl-biphenyl-3-carboxylic acid is a solid substance . Its empirical formula is C14H9F3O2, and it has a molecular weight of 266.22 .Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Fate
- Polyfluoroalkyl Chemicals Degradation : Studies have investigated the microbial degradation of polyfluoroalkyl chemicals, precursors to perfluoroalkyl acids (PFAAs), which include compounds like "4'-Trifluoromethyl-biphenyl-3-carboxylic acid". Microbial degradation pathways are crucial for understanding the environmental fate of these persistent chemicals (Liu & Avendaño, 2013).
Analytical and Chemical Applications
Liquid-Liquid Extraction (LLX) of Carboxylic Acids : The recovery of carboxylic acids from aqueous streams through LLX highlights the importance of understanding the chemical properties of compounds like "4'-Trifluoromethyl-biphenyl-3-carboxylic acid" for the development of bio-based plastics (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids : Research on the inhibition of microbial biocatalysts by carboxylic acids, including their impact on microbial cell membranes and internal pH, informs the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Medicinal Chemistry and Pharmacology
- Cinnamic Acid Derivatives as Anticancer Agents : Investigations into cinnamic acid derivatives, which share functional similarities with "4'-Trifluoromethyl-biphenyl-3-carboxylic acid", have shown potential anticancer properties. These studies highlight the medicinal chemistry applications of structurally related compounds (De, Baltas, & Bedos-Belval, 2011).
Environmental Chemistry and Toxicology
- Environmental Fate and Effects of Fluorinated Compounds : Research on the environmental fate and effects of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) explores the impact of these compounds on human health and the environment. This research is relevant to understanding the behavior of "4'-Trifluoromethyl-biphenyl-3-carboxylic acid" in environmental contexts (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGBAVGLRYCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382236 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Trifluoromethyl-biphenyl-3-carboxylic acid | |
CAS RN |
199528-28-4 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Trifluoromethyl)-[biphenyl]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

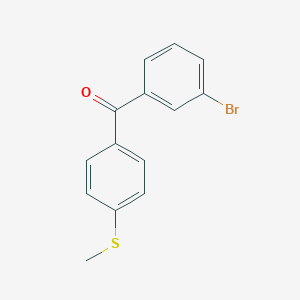
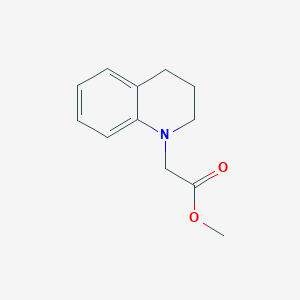

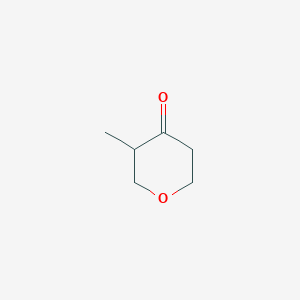
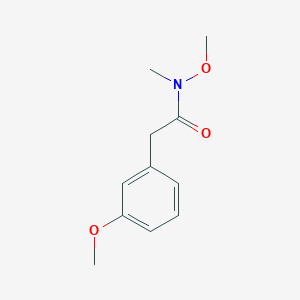

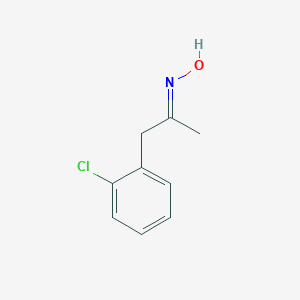

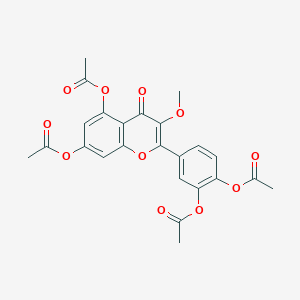
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
